[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone [9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 303060-98-2
VCID: VC16098199
InChI: InChI=1S/C24H18Br2N2O3/c1-30-18-9-4-14(5-10-18)20-13-21-19-12-17(26)8-11-22(19)31-24(28(21)27-20)23(29)15-2-6-16(25)7-3-15/h2-12,21,24H,13H2,1H3
SMILES:
Molecular Formula: C24H18Br2N2O3
Molecular Weight: 542.2 g/mol

[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone

CAS No.: 303060-98-2

Cat. No.: VC16098199

Molecular Formula: C24H18Br2N2O3

Molecular Weight: 542.2 g/mol

* For research use only. Not for human or veterinary use.

[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone - 303060-98-2

Specification

CAS No. 303060-98-2
Molecular Formula C24H18Br2N2O3
Molecular Weight 542.2 g/mol
IUPAC Name [9-bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-bromophenyl)methanone
Standard InChI InChI=1S/C24H18Br2N2O3/c1-30-18-9-4-14(5-10-18)20-13-21-19-12-17(26)8-11-22(19)31-24(28(21)27-20)23(29)15-2-6-16(25)7-3-15/h2-12,21,24H,13H2,1H3
Standard InChI Key RLNYSYVSSQAKSJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C(=O)C5=CC=C(C=C5)Br

Introduction

[Introduction to 9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazin-5-ylmethanone](pplx://action/followup)

The compound 9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazin-5-ylmethanone is a complex organic molecule featuring a pyrazolo-benzoxazine core with multiple substituents. It includes a bromine atom, a methoxy group, and a phenyl ring attached via a carbonyl group. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of such complex organic compounds typically involves multi-step organic reactions. Common steps may include:

  • Bromination: Introduction of bromine atoms.

  • Methoxylation: Addition of methoxy groups.

  • Cyclization: Formation of the pyrazolo-benzoxazine ring.

  • Coupling Reactions: Attachment of the phenyl ring via a carbonyl group.

Specific reagents and conditions can vary based on desired yield and purity.

Biological Activity

While specific biological activities of 9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazin-5-ylmethanone are not detailed, compounds with similar structures have shown potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.

Applications

This compound is primarily used in scientific research due to its unique structure and potential biological properties. It may serve as a precursor for synthesizing more complex molecules with enhanced therapeutic properties.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
9-Chloro-2-(4-methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazineChloro instead of bromo; phenyl substituentAntimicrobial
7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazineDichloro substituents; dimethoxyphenylAnticancer
4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazin-5-yl]phenolBromo and chloro substitutions; methoxyphenylPotential therapeutic applications

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